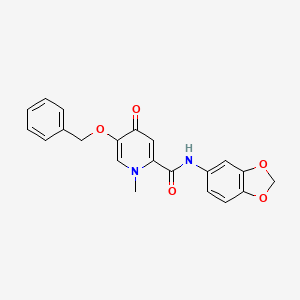

N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

N-(1,3-Benzodioxol-5-yl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic small molecule featuring a 1,4-dihydropyridine core substituted with a benzyloxy group at position 5, a methyl group at position 1, and an amide-linked 1,3-benzodioxol-5-yl moiety at position 2. Its molecular formula is C₂₁H₁₈N₂O₅ (calculated based on structural analogs in and ). The compound’s synthesis likely follows pathways similar to those reported for related dihydropyridine derivatives, such as the use of 5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carbaldehyde (Ia) as a precursor.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c1-23-11-20(26-12-14-5-3-2-4-6-14)17(24)10-16(23)21(25)22-15-7-8-18-19(9-15)28-13-27-18/h2-11H,12-13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJHOMUBTFTCAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NC2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridines, which are known for their various biological activities. Its structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 405.43 g/mol

1. Antimicrobial Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.3 to 8.5 µM against Gram-negative bacteria and lower values against Gram-positive bacteria .

2. Neuroprotective Effects

Dihydropyridines have been studied for their neuroprotective properties. In vitro studies suggest that they can protect neuronal cells from calcium overload and oxidative stress, which are critical factors in neurodegenerative diseases. The selectivity of these compounds for calcium channels (e.g., CaV1.2 and CaV1.3) indicates their potential use in treating conditions like Alzheimer's disease .

3. Anti-inflammatory Properties

Compounds similar to this compound have shown anti-inflammatory effects in various models. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, making them candidates for treating inflammatory disorders .

4. Antitumor Activity

The compound's analogs have been evaluated for their antitumor activity against several cancer cell lines. In particular, some derivatives demonstrated potent cytotoxic effects on human tumor cells, indicating a potential role in cancer therapy .

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Calcium Channel Blockade : By inhibiting calcium influx through voltage-gated calcium channels, these compounds can prevent excitotoxicity in neurons.

- Inhibition of Enzymatic Activity : Some studies have reported that these compounds act as inhibitors of enzymes such as α-amylase, which is crucial for carbohydrate metabolism .

Study 1: Antimicrobial Efficacy

In a comparative study examining the antimicrobial activity of various dihydropyridine derivatives, this compound showed promising results with MIC values significantly lower than standard antibiotics like streptomycin .

Study 2: Neuroprotection in Cell Models

A study investigating the neuroprotective effects found that the compound could significantly reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was linked to its ability to inhibit reactive oxygen species (ROS) production and enhance cellular antioxidant defenses .

Scientific Research Applications

Antiviral Properties

Research indicates that compounds similar to N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide exhibit significant antiviral activity. Studies have demonstrated that related derivatives can inhibit viral replication by interfering with essential viral processes.

Case Study: Influenza A Virus

A study highlighted small molecule inhibitors targeting the RNA polymerase of Influenza A virus, suggesting that similar compounds may possess antiviral capabilities against various strains of influenza. The structural similarities between these compounds and the target compound warrant further investigation into their potential effectiveness against RNA viruses .

Anticancer Activity

The compound has shown promise in cancer research, with certain derivatives reported to induce apoptosis in cancer cells.

Mechanism of Action

The proposed mechanisms include:

- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and transcription; inhibition leads to cell death in cancer cells.

- Cell Cycle Arrest : Induction of cell cycle arrest at the G2/M phase has been observed with related chemical structures .

Data Table: Cytotoxicity Studies

| Compound | Cell Line | EC50 (µM) | Observations |

|---|---|---|---|

| N-(1,3-benzodioxol-5-yl)... | MRC-5 | 20 | Moderate toxicity observed |

| Related thieno[3,2]pyrimidines | HeLa | 15 | Significant apoptosis induction |

| Other derivatives | A549 | 10 | High cytotoxicity |

Enzyme Inhibition Potential

The compound has also been explored for its enzyme inhibitory potential. Research indicates that it can act as an inhibitor of α-glucosidase and acetylcholinesterase enzymes.

Case Study: Enzyme Inhibition

A study synthesized new sulfonamides containing benzodioxane and acetamide moieties and evaluated their inhibitory effects against α-glucosidase and acetylcholinesterase. The results indicated promising therapeutic potential for conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Drug Design Implications

Given its diverse biological activities, this compound serves as a valuable scaffold in drug design. The ability to modify its structure while retaining biological efficacy opens avenues for developing novel therapeutics targeting viral infections and cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues from Kojic Acid Derivatives ()

Compounds IIIa-d (synthesized from aldehyde Ia in ) share the 5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine core but differ in substituents at the amide position. For example:

- IIIa : Substituted with a phenyl group.

- IIIc : Substituted with a 4-chlorophenyl group.

These derivatives were evaluated for tyrosinase inhibition, with substituents influencing activity.

Pyridin-3-ylmethyl Analog ()

The compound 5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridine-2-carboxamide (CAS: 1021222-34-3) shares the dihydropyridine core and benzyloxy group but replaces the benzodioxol moiety with a pyridin-3-ylmethyl group. Key differences:

- Molecular weight : 349.4 g/mol (vs. ~378.4 g/mol for the target compound).

- Solubility : The pyridine substituent may increase polarity compared to the benzodioxol group, altering pharmacokinetic properties.

Benzodioxol-Containing Carboxamide ()

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide features a benzodioxol group but replaces the dihydropyridine core with a cyclopropane ring. This structural divergence likely results in distinct bioactivity, as the dihydropyridine core is critical for redox activity in related compounds.

Tabulated Comparison of Key Features

Research Findings and Implications

- Structural Insights : The dihydropyridine core is associated with redox activity and metal-binding capacity, which may underpin tyrosinase inhibition in analogs like IIIa-d. The benzodioxol group in the target compound could enhance π-π stacking or hydrogen bonding in enzyme active sites.

- Synthetic Pathways : The target compound’s synthesis likely parallels methods in , involving condensation of aldehyde Ia with 1,3-benzodioxol-5-amine.

Q & A

What are the optimal synthetic routes and critical reaction parameters for this compound?

The synthesis typically involves multi-step reactions, starting with functionalization of the dihydropyridine core. Key steps include:

- Benzyloxy group introduction : Achieved via nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide coupling : The benzodioxol-5-ylamine moiety is introduced using coupling agents like HATU or DCC in anhydrous DCM, with triethylamine as a base .

- Critical parameters : Temperature (40–60°C for amidation), solvent polarity (DMF for solubility), and reaction time (12–24 hours for completion). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

How can spectroscopic data (NMR, IR, MS) resolve structural ambiguities in this compound?

- 1H NMR : Key signals include the benzodioxole protons (δ 6.7–6.9 ppm, singlet), dihydropyridine C-H (δ 5.2–5.5 ppm), and benzyloxy O-CH₂ (δ 4.8–5.0 ppm). Splitting patterns distinguish regioisomers .

- IR : Stretch frequencies confirm amide C=O (~1650 cm⁻¹) and benzodioxole C-O-C (~1250 cm⁻¹) .

- MS : Molecular ion peaks (e.g., m/z 436 [M+H]+) and fragmentation patterns validate the molecular formula .

What strategies address low yields in the final amidation step?

Low yields often stem from steric hindrance or poor nucleophilicity. Solutions include:

- Activating agents : Use of DMAP or EDCI enhances coupling efficiency .

- Solvent optimization : Switching to THF or DMF improves reagent solubility .

- Temperature control : Gradual heating (40–50°C) minimizes side reactions .

How does the benzodioxole moiety influence biological activity?

The benzodioxole group enhances metabolic stability and membrane permeability. In vitro assays (e.g., MTT for cytotoxicity) show improved IC₅₀ values compared to non-benzodioxole analogs, likely due to π-π stacking with target proteins .

What methods validate compound stability under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC .

- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition points (>200°C indicates robustness) .

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation under UV light .

How can conflicting bioassay results (e.g., cytotoxicity vs. neuroprotection) be interpreted?

Contradictions arise from assay-specific conditions:

- Cell line variability : Test in multiple lines (e.g., HEK293 vs. SH-SY5Y) to identify tissue-specific effects .

- Dose dependency : Biphasic responses (e.g., pro-survival at low doses, cytotoxic at high doses) require full dose-response curves .

- Target selectivity : Use kinase profiling or proteomics to identify off-target interactions .

What computational tools predict binding modes of this compound?

- Docking studies : AutoDock Vina or Schrödinger Suite model interactions with targets like COX-2 or NMDA receptors, leveraging the dihydropyridine core’s electron-deficient ring .

- MD simulations : GROMACS assesses binding stability over 100-ns trajectories .

How to troubleshoot impurities in scaled-up synthesis?

- Byproduct identification : LC-MS/MS detects intermediates (e.g., hydrolyzed benzyloxy groups) .

- Process refinement : Switch to flow chemistry for better heat/mass transfer, reducing side reactions .

What in vivo models are suitable for pharmacokinetic studies?

- Rodent models : Assess oral bioavailability and brain penetration via LC-MS/MS plasma/brain analysis .

- Metabolite profiling : Use hepatic microsomes to identify Phase I/II metabolites .

How to resolve discrepancies in reported melting points?

Variations arise from polymorphism or hydration:

- DSC analysis : Differentiates crystalline forms (e.g., Form I vs. Form II) .

- Recrystallization : Test solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.